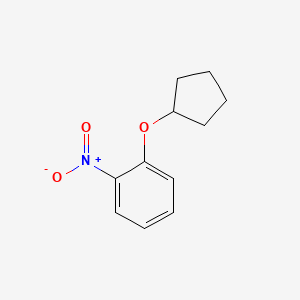

1-(Cyclopentyloxy)-2-nitrobenzene

Description

Contextual Significance of Nitroaromatic Ethers in Contemporary Organic Chemistry Research

Nitroaromatic ethers represent a significant class of compounds in modern organic chemistry, primarily due to the unique interplay of their constituent functional groups. The nitro group (–NO₂) is a powerful electron-withdrawing group, while the ether linkage (R-O-R') introduces an electron-donating alkoxy group to the aromatic ring. wikipedia.orguomus.edu.iq This electronic dichotomy imparts distinct reactivity to the molecule. The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Conversely, the alkoxy group is an ortho-, para-director in electrophilic substitutions. This combination of functionalities makes nitroaromatic ethers valuable as versatile synthetic intermediates.

In contemporary research, these compounds are instrumental in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net The reduction of the nitro group to an amine is a particularly crucial transformation, yielding amino-aromatic ethers that are precursors to a variety of heterocyclic compounds and other functionalized molecules. wikipedia.org Furthermore, the polarized electronic nature of the aromatic ring in nitroaromatic ethers makes them ideal substrates for studying reaction mechanisms, substituent effects, and intramolecular charge transfer phenomena.

Historical Perspectives on the Study of Similar Chemical Architectures

The study of chemical architectures similar to 1-(Cyclopentyloxy)-2-nitrobenzene is built upon foundational discoveries in organic chemistry. The field of nitroaromatic chemistry dates back to 1834 with the first synthesis of nitrobenzene (B124822). By the late 19th century, nitration had become a large-scale industrial process, essential for producing compounds like trinitrotoluene (TNT) and picric acid. The development of mixed-acid nitration (sulfuric acid and nitric acid) provided chemists with greater control over the regioselectivity of the reaction. nih.gov

The synthesis of ethers, particularly aromatic ethers, also has a long history, with methods like the Williamson ether synthesis being fundamental in organic chemistry. The preparation of nitroaromatic ethers combines these two areas of chemical synthesis. Early 20th-century research into substituent effects on aromatic rings elucidated how existing groups on a benzene (B151609) ring direct incoming electrophiles, providing the principles needed to synthesize specific isomers of substituted nitroaromatics. The synthesis of a molecule like this compound relies on these well-established principles of aromatic substitution.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound primarily falls into the domain of synthetic organic chemistry. Its principal role is that of a chemical intermediate. The structure of the molecule, featuring an ether and a nitro group in an ortho relationship, makes it a useful precursor for synthesizing other complex organic molecules.

A key application is in the preparation of 2-(Cyclopentyloxy)aniline (B1277582) through the reduction of the nitro group. chemsrc.com This resulting aniline (B41778) derivative can then be used in further synthetic steps to build more elaborate molecular frameworks, which may have applications in medicinal chemistry or materials science. For instance, related fluorinated analogs have been investigated for potential antimicrobial and anticancer properties. While specific biological activity for this compound is not extensively documented in publicly available research, its role as a building block for potentially bioactive molecules is a significant area of its application.

The compound is commercially available from various chemical suppliers, which underscores its utility as a reagent for research and development. chemsrc.comreagentia.eu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29026-77-5 chemsrc.comreagentia.eu |

| Molecular Formula | C₁₁H₁₃NO₃ chemsrc.com |

| Molecular Weight | 207.226 g/mol chemsrc.com |

| PSA (Polar Surface Area) | 55.05000 chemsrc.com |

| LogP | 3.43940 chemsrc.com |

Table 2: Related Chemical Compounds and Their Applications

| Compound Name | Application/Significance |

|---|---|

| Nitrobenzene | Precursor to aniline, used in dyes, drugs, and pesticides. nih.govwikipedia.org |

| Aniline | Intermediate for urethane (B1682113) polymers, rubber chemicals, dyes, and pharmaceuticals. wikipedia.org |

| 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene | Synthetic intermediate, probe for electronic effects, potential precursor for antimicrobial and anticancer agents. |

| 2-(Cyclopentyloxy)aniline | Downstream product of this compound, used in further synthesis. chemsrc.com |

Properties

IUPAC Name |

1-cyclopentyloxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXCQLIFNOHBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyloxy 2 Nitrobenzene and Its Analogues

Retrosynthetic Analysis of the 1-(Cyclopentyloxy)-2-nitrobenzene Framework

A retrosynthetic analysis of this compound suggests two primary bond disconnections, leading to logical and synthetically feasible forward syntheses. The first disconnection breaks the ether linkage (C-O bond), while the second involves the introduction of the nitro group onto a pre-existing aryl ether.

Disconnection I: C-O Bond Cleavage

This disconnection points towards two potential synthetic routes based on the Williamson ether synthesis or its modern variants.

Route A: This route involves the reaction of a 2-nitrophenoxide salt with a suitable cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate. The forward synthesis is a classical S\textsubscript{N}2 reaction.

Route B: An alternative approach is the reaction of a cyclopentoxide with an activated aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998). This pathway proceeds via a nucleophilic aromatic substitution (S\textsubscript{N}Ar) mechanism, which is facilitated by the electron-withdrawing nitro group.

Disconnection II: C-N Bond Cleavage

This strategy focuses on the late-stage introduction of the nitro group onto a cyclopentyloxybenzene (B1611981) precursor. The forward synthesis would involve the electrophilic aromatic substitution (nitration) of cyclopentyloxybenzene. The regiochemical outcome of this reaction is a critical consideration.

Classical Approaches to the Synthesis of this compound

Classical methods remain a cornerstone for the synthesis of many organic compounds, including this compound. These methods are often well-understood and utilize readily available reagents.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing this compound, it can be applied in two ways, corresponding to the two pathways identified in the retrosynthetic analysis.

The more common approach involves the O-alkylation of 2-nitrophenol (B165410). The phenolic proton of 2-nitrophenol is acidic and can be readily removed by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding 2-nitrophenoxide. This nucleophile then displaces a halide or another good leaving group from a cyclopentyl derivative. A closely related synthesis of 4-(cyclopentyloxy)aniline (B1277545) from 4-aminophenol (B1666318) and cyclopentyl bromide has been reported, utilizing sodium hydride as the base in dimethylformamide (DMF). This provides a strong indication of the feasibility of this method for the 2-nitro analogue.

Alternatively, the reaction can be performed by treating cyclopentanol (B49286) with a strong base to form cyclopentoxide, which then reacts with a 1-halo-2-nitrobenzene. The presence of the nitro group ortho to the halogen atom activates the aromatic ring towards nucleophilic aromatic substitution, making this a viable, albeit less common, approach.

Table 1: Examples of Williamson Ether Synthesis for Related Compounds

| Starting Material 1 | Starting Material 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Aminophenol | Cyclopentyl bromide | NaH | DMF | 4-(Cyclopentyloxy)aniline |

Nitration Reactions of Cyclopentyloxybenzene Precursors

The direct nitration of cyclopentyloxybenzene presents another classical route to the target molecule. The cyclopentyloxy group is an ortho, para-directing activator in electrophilic aromatic substitution reactions. Therefore, treating cyclopentyloxybenzene with a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of this compound and 1-(cyclopentyloxy)-4-nitrobenzene.

The regioselectivity of this reaction is influenced by steric factors. The bulky cyclopentyloxy group may sterically hinder the approach of the electrophile to the ortho positions, potentially favoring the formation of the para isomer. However, the statistical advantage of having two available ortho positions versus one para position means that significant amounts of the ortho-substituted product are likely to be formed. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, can influence the ortho/para ratio to some extent. The separation of the resulting isomers would be necessary to isolate the desired this compound.

Modern Catalytic and Stereoselective Synthesis Strategies for this compound

Modern organic synthesis has seen the development of powerful catalytic methods that often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-O bonds of aryl ethers. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, the principles of which have been extended to ether synthesis.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol. While early versions of this reaction required harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols often utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. The synthesis of this compound via an Ullmann-type reaction would involve coupling 1-halo-2-nitrobenzene with cyclopentanol in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the aryl halide can facilitate this reaction.

The Buchwald-Hartwig reaction , which is palladium-catalyzed, is another powerful tool for C-O bond formation. While originally developed for C-N bond formation, suitable modifications of ligands and reaction conditions have enabled its application to the synthesis of diaryl and alkyl aryl ethers. orgsyn.org A Buchwald-Hartwig type approach to this compound would involve the palladium-catalyzed coupling of 1-halo-2-nitrobenzene with cyclopentanol.

Table 2: Comparison of Modern Catalytic Etherification Methods

| Method | Metal Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Copper | Aryl halides, Alcohols/Phenols | Cost-effective metal, well-established |

Chemo- and Regioselective Nitration Methodologies

A significant challenge in the nitration of cyclopentyloxybenzene is achieving high regioselectivity for the ortho product. Modern research in nitration chemistry has focused on developing methods that offer greater control over the position of nitration. chemicalbook.com

These advanced methodologies often employ alternative nitrating agents or catalytic systems to overcome the inherent ortho/para selectivity dictated by the substituent. For instance, the use of milder nitrating agents in conjunction with specific catalysts or directing groups can steer the reaction towards the formation of a single isomer. While specific examples for the highly regioselective ortho-nitration of cyclopentyloxybenzene are not prevalent in the literature, the ongoing development in this field suggests that such methods could be applied to achieve a more efficient synthesis of this compound, minimizing the need for tedious isomer separation. Recent studies have explored nitration in aqueous media or with co-acid free systems to improve the environmental footprint and selectivity of the reaction. chemicalbook.com

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. The core principles of green chemistry—preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency—are critical drivers for innovation in synthetic methodologies. Traditional routes to nitroaromatic ethers often involve harsh reagents, hazardous solvents, and significant waste generation. Consequently, modern research focuses on developing more sustainable alternatives that mitigate these environmental and safety concerns.

The primary synthetic pathways to this compound are the Williamson ether synthesis, involving the reaction of a 2-nitrophenoxide with a cyclopentyl halide, and the electrophilic nitration of cyclopentyloxybenzene. For both routes, significant progress has been made in developing greener protocols.

Solvent-Free and Aqueous Medium Syntheses

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. These solvents contribute to air pollution, pose health risks, and complicate waste management. Research has therefore explored solvent-free conditions and the use of water as a benign reaction medium.

Williamson Ether Synthesis Route: The classical Williamson ether synthesis typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction between an alkoxide and an alkyl halide. chem-station.com These solvents are effective but are also toxic and difficult to remove and recycle. Greener alternatives focus on eliminating these solvents through microwave-assisted synthesis or employing water through phase-transfer catalysis (PTC).

Microwave-assisted, solvent-free synthesis has emerged as a powerful technique. In this approach, the reactants, often adsorbed onto a solid support like potassium carbonate, are irradiated with microwaves. orgchemres.org This method offers rapid heating, significantly reduced reaction times, and often leads to higher yields and cleaner reactions. orgchemres.orgsacredheart.edu For the synthesis of this compound, 2-nitrophenol could be deprotonated by a solid base like K2CO3 and reacted with a cyclopentyl halide under solvent-free microwave conditions. orgchemres.org

Phase-transfer catalysis (PTC) provides another sustainable alternative by enabling the reaction to occur in a biphasic system, typically water and an organic solvent, or even under solid-liquid conditions. researchgate.netcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the alkyl halide, thus avoiding the need for a single, anhydrous polar solvent. researchgate.netslideshare.net

Table 1: Comparison of Synthetic Conditions for this compound via Williamson Ether Synthesis

| Feature | Traditional Method | Microwave-Assisted (Solvent-Free) | Aqueous Phase-Transfer Catalysis (PTC) |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF), Acetonitrile chem-station.com | None (solid support, e.g., K₂CO₃) orgchemres.org | Water/Organic Solvent (e.g., Toluene) francis-press.com |

| Base | Sodium Hydride (NaH) masterorganicchemistry.com | Potassium Carbonate (K₂CO₃) orgchemres.org | Sodium Hydroxide (NaOH) wvu.edu |

| Energy Input | Conventional heating (reflux) | Microwave Irradiation | Mechanical Stirring (room temp. or gentle heat) |

| Reaction Time | Several hours (1-8 h) masterorganicchemistry.com | Minutes (e.g., 3-10 min) sacredheart.eduresearchgate.net | Several hours |

| Green Aspects | High VOC use, hazardous reagents | Solvent elimination, energy efficiency | Reduced VOCs, safer base, use of water researchgate.net |

Nitration of Cyclopentyloxybenzene Route: The traditional method for nitrating aromatic compounds involves a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). masterorganicchemistry.com This process is notoriously hazardous, generates a large volume of highly corrosive and toxic acidic waste, and can lead to over-nitration or side reactions. nih.gov

Greener nitration strategies aim to replace the mixed acid system. One approach is the use of solid acid catalysts, such as zeolites or metal oxides supported on silica (B1680970) (e.g., Nb₂O₅/SiO₂), which can be easily filtered and reused. ijcce.ac.ir These catalysts can activate nitric acid, often allowing the reaction to proceed under milder, and sometimes solvent-free, conditions. ijcce.ac.ir

Mechanochemistry, using techniques like ball milling, represents another frontier in solvent-free reactions. rsc.org Efficient nitration of aromatic compounds has been achieved by milling the substrate with a stable, solid nitrating agent, minimizing both solvent use and waste. rsc.org Furthermore, protocols using dilute aqueous nitric acid are being developed, which significantly improves the safety profile of the reaction. frontiersin.org These aqueous systems can be enhanced with energy sources like ultrasound or microwaves to achieve satisfactory yields. frontiersin.org Another innovative approach uses dinitrogen pentoxide (DNP) in a liquefied gas medium like 1,1,1,2-tetrafluoroethane, which is non-hazardous and easily recyclable. nih.gov

Table 2: Comparison of Synthetic Conditions for Nitration of Cyclopentyloxybenzene

| Feature | Traditional Mixed Acid | Solid Acid Catalyst (Solvent-Free) | Aqueous Nitric Acid |

|---|---|---|---|

| Reagents | HNO₃ / H₂SO₄ masterorganicchemistry.com | HNO₃ / Reusable Catalyst (e.g., Zeolite) | Dilute Aqueous HNO₃ frontiersin.org |

| Solvent | Often none, or chlorinated solvent | None ijcce.ac.ir | Water frontiersin.org |

| Waste | Large volume of spent H₂SO₄/HNO₃ nih.gov | Minimal (only water as by-product) | Dilute aqueous waste, less hazardous |

| Catalyst | H₂SO₄ (stoichiometric reagent) | Catalytic, recyclable ijcce.ac.ir | Self-catalyzed or requires activation frontiersin.org |

| Green Aspects | Highly corrosive, major waste stream | Eliminates acid waste, catalyst is reusable | Avoids concentrated and mixed acids, safer |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the percentage of reactant atoms that are incorporated into the final desired product. monash.edursc.org A high atom economy signifies a more sustainable process, as it implies less material is wasted in the form of by-products.

Route 1: Williamson Ether Synthesis

Reaction: C₆H₅NO₃ (2-nitrophenol) + C₅H₉Br (Cyclopentyl bromide) + NaOH → C₁₁H₁₃NO₃ (this compound) + NaBr + H₂O

Calculation:

Molar Mass of Desired Product (C₁₁H₁₃NO₃) = 207.23 g/mol

Sum of Molar Masses of Reactants (C₆H₅NO₃ + C₅H₉Br + NaOH) = 139.11 + 149.04 + 39.99 = 328.14 g/mol

Percent Atom Economy = (207.23 / 328.14) * 100% ≈ 63.1%

Route 2: Nitration of Cyclopentyloxybenzene

Reaction: C₁₁H₁₄O (Cyclopentyloxybenzene) + HNO₃ → C₁₁H₁₃NO₃ (this compound) + H₂O

Calculation:

Molar Mass of Desired Product (C₁₁H₁₃NO₃) = 207.23 g/mol

Sum of Molar Masses of Reactants (C₁₁H₁₄O + HNO₃) = 162.24 + 63.01 = 225.25 g/mol

Percent Atom Economy = (207.23 / 225.25) * 100% ≈ 92.0%

Table 3: Theoretical Atom Economy Comparison for the Synthesis of this compound

| Synthetic Route | Reactants | Desired Product | By-products | Percent Atom Economy |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2-Nitrophenol, Cyclopentyl bromide, Sodium hydroxide | This compound | Sodium bromide, Water | ~63.1% |

| Nitration of Cyclopentyloxybenzene | Cyclopentyloxybenzene, Nitric acid | This compound | Water | ~92.0% |

From a purely atom-economical standpoint, the nitration of cyclopentyloxybenzene is significantly more efficient, as it is an addition-elimination reaction where the only by-product is water. The Williamson ether synthesis, being a substitution reaction, generates a salt by-product (sodium bromide) which lowers its atom economy.

Waste minimization is directly linked to atom economy and the choice of synthetic protocol. For the nitration route, the high theoretical atom economy is undermined in the traditional method by the use of sulfuric acid as a stoichiometric dehydrating agent and catalyst, which becomes a major component of the waste stream. epa.gov Adopting green alternatives, such as recyclable solid acid catalysts, aligns the practical outcome with the high theoretical atom economy by minimizing this ancillary waste. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopentyloxy 2 Nitrobenzene

Reactivity Profiles of the Nitro Group in 1-(Cyclopentyloxy)-2-nitrobenzene

The nitro group is a powerful modulator of chemical reactivity, exerting strong electronic effects that influence the behavior of the entire molecule.

Reduction Chemistry of the Nitro Group to Amino and Other Nitrogenous Functionalities

The transformation of the nitro group is a cornerstone of nitroarene chemistry, providing a gateway to various other functionalities, most notably the amino group. The reduction of this compound to 2-(cyclopentyloxy)aniline (B1277582) is a key transformation. wikipedia.org This can be achieved through several established methods.

Catalytic hydrogenation is a common and clean method for this reduction. It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. caltech.edu Metals such as palladium (Pd), platinum (Pt), and nickel (Ni) supported on carbon are frequently employed. The reaction is typically carried out under pressure in a solvent like ethanol (B145695) or methanol (B129727). The process can sometimes generate intermediate species like nitroso and hydroxylamine (B1172632) compounds, and reaction conditions can be optimized to prevent their accumulation. researchgate.net For instance, the addition of catalytic amounts of vanadium compounds has been shown to minimize the formation of hydroxylamine intermediates, leading to purer amine products. researchgate.net

Alternatively, chemical reduction using metals in acidic media is also effective. Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic examples of this approach. caltech.edu These reactions proceed through a series of single electron transfers from the metal to the nitro group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Primary Product from this compound | Mechanism Type |

|---|---|---|---|

| H₂ / Pd/C | 1-5 atm H₂, RT, Ethanol | 2-(Cyclopentyloxy)aniline | Catalytic Hydrogenation |

| Fe / HCl | Reflux, Aqueous Ethanol | 2-(Cyclopentyloxy)aniline | Dissolving Metal Reduction |

| SnCl₂ / HCl | RT, Ethanol | 2-(Cyclopentyloxy)aniline | Chemical Reduction |

| NaBH₄ / NiCl₂ | RT, Methanol | 2-(Cyclopentyloxy)aniline | Hydride Transfer |

Nucleophilic Aromatic Substitution (SNAr) Mediated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a reaction pathway distinct from the more common electrophilic substitutions of benzene (B151609) derivatives. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group. ufp.pt The nitro group is one of the most powerful activating groups for this purpose. libretexts.org

In this compound, the nitro group is positioned ortho to the cyclopentyloxy group. This ortho positioning makes the aromatic ring highly electron-deficient and thus susceptible to attack by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. gvsu.edu A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The presence of the ortho-nitro group is crucial as it can directly participate in delocalizing the negative charge, thereby stabilizing this intermediate. sci-hub.se

While the cyclopentyloxy group itself is not a good leaving group, if a suitable leaving group (like a halogen) were present at the 4- or 6-position of the ring, the ortho-nitro group would strongly facilitate its displacement by a nucleophile. The activating power is most pronounced when the electron-withdrawing group is ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. libretexts.org

Table 2: Influence of Nitro Group Position on SNAr Reactivity

| Position of Nitro Group Relative to Leaving Group (LG) | Effect on Reaction Rate | Reason |

|---|---|---|

| ortho | Strongly Activating | Negative charge of Meisenheimer complex is delocalized onto the nitro group via resonance. |

| para | Strongly Activating | Negative charge of Meisenheimer complex is delocalized onto the nitro group via resonance. |

| meta | Weakly Activating | No direct resonance stabilization; activation is only through the weaker inductive effect. acs.org |

Role of the Nitro Group as an Electron-Withdrawing Activating Moiety

The nitro group (—NO₂) is a quintessential electron-withdrawing group, a property that stems from two primary electronic effects: the inductive effect and the resonance effect. pearson.comnih.gov

Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom carrying a partial or full positive charge, which in turn withdraws electron density from the benzene ring through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can participate in resonance with the aromatic π-system. It withdraws π-electron density from the ring, delocalizing it onto the oxygen atoms. This effect is most pronounced at the ortho and para positions.

This potent electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution (EAS), as it reduces the ring's nucleophilicity. Conversely, this same property activates the ring towards nucleophilic aromatic substitution (NAS) by stabilizing the required negatively charged intermediate. ufp.ptnih.gov

Table 3: Electronic Properties of the Nitro Group vs. Other Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating (for EAS) / Activating (for NAS) |

| -Cl (Chloro) | Withdrawing (-I) | Donating (+M) | Weakly Deactivating (for EAS) |

| -OH (Hydroxy) | Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating (for EAS) |

| -OCH₃ (Methoxy) | Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating (for EAS) |

Transformations Involving the Cyclopentyloxy Ether Linkage in this compound

The aryl-alkyl ether bond of the cyclopentyloxy group represents another site of potential reactivity, though its transformation typically requires harsh conditions.

Cleavage Reactions of the Aryl-Alkyl Ether Bond

The cleavage of the ether linkage in aryl-alkyl ethers like this compound is a synthetically useful transformation that yields a phenol (B47542) and an alkyl derivative. This is most commonly achieved using strong acids. gvsu.edu

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this cleavage. researchgate.netufp.pt The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (a neutral phenol molecule). ufp.pt The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon of the alkyl group (the cyclopentyl ring) in an SN2 reaction. This breaks the alkyl-oxygen bond, yielding 2-nitrophenol (B165410) and cyclopentyl bromide (or iodide). The aryl-oxygen bond remains intact because the sp²-hybridized carbon of the benzene ring is resistant to backside SN2 attack. sci-hub.se

Lewis acids, particularly boron tribromide (BBr₃), are also exceptionally effective for cleaving aryl ethers, often under milder conditions than strong protic acids. The reaction begins with the formation of an adduct between the Lewis acidic boron and the ether oxygen. pearson.com This is followed by an intramolecular or intermolecular transfer of a bromide ion to the alkyl carbon, again cleaving the alkyl-oxygen bond to form 2-nitrophenol (after aqueous workup) and cyclopentyl bromide. acs.org

Table 4: Reagents for Aryl-Alkyl Ether Cleavage

| Reagent | Typical Conditions | Products from this compound | Mechanism |

|---|---|---|---|

| HBr (conc.) | Heat/Reflux | 2-Nitrophenol and Cyclopentyl bromide | Acid-catalyzed SN2 |

| HI (conc.) | Heat/Reflux | 2-Nitrophenol and Cyclopentyl iodide | Acid-catalyzed SN2 |

| BBr₃ | -78 °C to RT in CH₂Cl₂ | 2-Nitrophenol and Cyclopentyl bromide | Lewis acid-mediated cleavage |

Reactivity of the Aromatic Nucleus of this compound

The reactivity of the benzene ring in this compound is dictated by the interplay of the electronic effects of its two substituents. The cyclopentyloxy group is an ortho, para-director and an activating group due to the electron-donating resonance effect of the oxygen atom. Conversely, the nitro group is a meta-director and a strong deactivating group due to its electron-withdrawing inductive and resonance effects.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on this compound is a consequence of the directing effects of the existing substituents. The activating cyclopentyloxy group directs incoming electrophiles to the ortho and para positions relative to itself. The deactivating nitro group, on the other hand, directs incoming groups to the meta position. libretexts.org

In the case of this compound, the positions ortho and para to the cyclopentyloxy group are C6 and C4, respectively. The position meta to the nitro group is C4 and C6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. The steric hindrance from the bulky cyclopentyloxy group may influence the ratio of para to ortho substitution, with the para-substituted product often being the major isomer.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu For a highly deactivated ring, such as one bearing a nitro group, harsh reaction conditions are often required to drive the reaction forward. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Group (Cyclopentyloxy) | Deactivating Group (Nitro) | Combined Effect |

| C3 | Ortho | Meta | Less Favored |

| C4 | Para | Meta | Highly Favored |

| C5 | Meta | Ortho | Less Favored |

| C6 | Ortho | Para | Favored |

Cross-Coupling Reactions at Unsubstituted Aromatic Positions

While electrophilic substitution is a common transformation, modern organic synthesis often relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst. For this compound, the unsubstituted positions (C3, C4, C5, and C6) would first need to be functionalized, typically with a halogen, to participate in standard cross-coupling protocols like the Suzuki, Heck, or Sonogashira reactions.

However, recent advancements have enabled the direct C-H activation and cross-coupling of aromatic compounds. While specific examples for this compound are not prevalent in the literature, the principles of C-H activation could be applied. The directing groups on the ring would play a crucial role in determining the site of C-H activation. For instance, palladium-catalyzed C-H arylation often occurs at the position ortho to a directing group. In this molecule, the cyclopentyloxy group could direct C-H activation to the C6 position.

It is worth noting that the nitro group can sometimes interfere with cross-coupling reactions. For example, in the Suzuki cross-coupling of 2-nitrophenylboronic acids, the reaction can be impeded during the transmetalation step. nih.gov

Advanced Reactions and Molecular Rearrangements Involving this compound

Beyond fundamental aromatic substitutions and cross-couplings, this compound can be a substrate for more complex transformations, including those that build intricate molecular architectures or proceed through unconventional mechanisms.

Intramolecular Cyclizations and Annulation Reactions

The substituents on this compound can participate in intramolecular reactions to form new rings. For example, the reduction of the nitro group to an amine would yield 2-(cyclopentyloxy)aniline. This product could then undergo intramolecular cyclization, potentially involving the cyclopentyloxy group or a reaction at an adjacent position on the aromatic ring, to form heterocyclic structures.

A relevant analogy is the gas-phase electrophilic cyclization of 2-nitrophenyl phenyl ethers, which is initiated by the protonation of the nitro group. nih.govnih.govacs.org This protonated nitro group then acts as an electrophile, leading to the formation of a heterocyclic intermediate. nih.govnih.govacs.org A similar mechanism could be envisioned for this compound under acidic conditions, potentially leading to novel heterocyclic systems.

Furthermore, if the cyclopentyl ring of the ether contains a suitable functional group, intramolecular cyclization onto the aromatic ring could be triggered. For instance, if the cyclopentyl group were to be functionalized with a pendant nucleophile or electrophile, a variety of annulation strategies could be employed to construct fused ring systems. The synthesis of various N-, O-, and S-containing heterocycles often utilizes substituted aromatic precursors in cyclization reactions. nih.gov

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of nitroaromatic compounds is a well-studied area. The nitro group can undergo photoreduction, and the presence of the electron-donating cyclopentyloxy group could influence the electronic transitions and subsequent reactivity of the molecule upon irradiation.

Electrochemical reduction of the nitro group is a common process that can lead to the formation of nitroso, hydroxylamino, and amino functionalities, depending on the conditions. These transformations can be key steps in the synthesis of more complex molecules. The specific redox potentials for this compound would be influenced by the electronic nature of the cyclopentyloxy substituent.

While specific studies on the photochemical and electrochemical reactions of this compound are not widely reported, the known reactivity of related nitroaromatic ethers provides a basis for predicting its behavior. For example, the study of intramolecular reactions of similar compounds can provide insights into potential light- or electricity-induced cyclizations or rearrangements.

Theoretical and Computational Studies on 1 Cyclopentyloxy 2 Nitrobenzene

Quantum Chemical Analysis of Electronic Structure and Bonding in 1-(Cyclopentyloxy)-2-nitrobenzene

The electronic structure of this compound is fundamentally governed by the interplay between the aromatic benzene (B151609) ring and its two substituents: the electron-withdrawing nitro group (-NO₂) and the electron-donating cyclopentyloxy group (-O-c-C₅H₉). Quantum chemical methods are essential to understand the distribution of electron density and the nature of the chemical bonds within the molecule.

High-level computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), have been successfully employed to study related molecules like nitrobenzene (B124822). researchgate.netnih.gov For this compound, these methods would reveal a complex electronic landscape. The nitro group, a strong π-electron acceptor, significantly polarizes the molecule by drawing electron density from the benzene ring. This effect is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, the cyclopentyloxy group acts as a π-electron donor through the lone pairs on the oxygen atom. This donation of electrons into the aromatic system, known as a resonance effect, increases the electron density on the ring, particularly at the ortho and para positions relative to the oxygen. The presence of both a strong deactivating group (nitro) and an activating group (cyclopentyloxy) on adjacent carbon atoms creates a "push-pull" system, leading to a highly polarized molecule with unique bonding characteristics.

Natural Bond Orbital (NBO) analysis would further quantify the charge distribution and orbital interactions. It would likely show significant delocalization of the oxygen's lone pair electrons into the π-system of the ring and a corresponding withdrawal of π-electrons towards the nitro group. This intramolecular charge transfer is a key feature of its electronic structure.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of reaction mechanisms can be achieved.

For instance, in electrophilic aromatic substitution reactions, the existing substituents dictate the position of attack for an incoming electrophile. The activating cyclopentyloxy group directs incoming electrophiles to its ortho and para positions, while the deactivating nitro group directs to the meta position. Given their ortho arrangement in this compound, their directing effects are in conflict. Computational modeling can predict the most likely site of substitution by comparing the activation energies for attack at each possible position on the ring.

The reduction of the nitro group is another important transformation. Theoretical calculations can model the stepwise mechanism of this reduction, identifying key intermediates and the transition states that connect them. These models can also explore the potential for the cyclopentyloxy group to influence the reaction electronically or sterically. For complex reactions, such as thermal or photochemical decomposition, computational methods like CASSCF can track the breaking of bonds, for example, the C-N bond, to understand the dissociation pathways and energy barriers involved. researchgate.netnih.gov

Analysis of Substituent Effects (Nitro and Cyclopentyloxy) on Aromaticity and Reactivity of the Benzene Ring

The reactivity and aromaticity of the benzene ring in this compound are profoundly influenced by its two substituents. These effects can be dissected into inductive and resonance components. libretexts.org

Nitro Group (-NO₂):

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms causes a strong inductive withdrawal of electron density from the ring through the sigma bond (-I effect). libretexts.org

Resonance Effect: The nitro group withdraws π-electron density from the ring through resonance (-R effect), delocalizing the negative charge onto its oxygen atoms. This effect is particularly strong at the ortho and para positions. libretexts.org

Cyclopentyloxy Group (-O-c-C₅H₉):

Inductive Effect: The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring through the sigma bond (-I effect). libretexts.org

Resonance Effect: The lone pairs on the oxygen atom can be donated into the π-system of the benzene ring (+R effect). This resonance donation dominates over the inductive withdrawal. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| **Nitro (-NO₂) ** | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strong Deactivator |

| Cyclopentyloxy (-OR) | Weakly withdrawing (-I) | Strongly donating (+R) | Strong Activator |

Conformational Landscape and Molecular Dynamics of this compound

Furthermore, rotation around the C(ring)-O and O-C(cyclopentyl) bonds introduces additional conformational possibilities. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage is a key variable. Molecular mechanics and quantum chemical calculations can be used to map the potential energy surface as a function of these rotations to identify the most stable, low-energy conformations.

Molecular dynamics (MD) simulations can provide a more complete picture of the molecule's behavior over time. By simulating the atomic motions at a given temperature, MD can explore the accessible conformational landscape, revealing the barriers to rotation and the preferred orientations of the substituent groups. For instance, there may be a slight energetic preference for the nitro group to be either coplanar with the benzene ring to maximize resonance, or slightly twisted to alleviate steric strain with the adjacent, bulky cyclopentyloxy group. These dynamic behaviors are crucial for understanding how the molecule interacts with other molecules, such as solvents or biological receptors.

Derivatives and Analogues Derived from 1 Cyclopentyloxy 2 Nitrobenzene

Synthesis and Characterization of Substituted Aryl Ethers of 1-(Cyclopentyloxy)-2-nitrobenzene

The aromatic ring of this compound is amenable to the introduction of various substituents, leading to a wide range of substituted aryl ether derivatives. The primary synthetic route to these compounds often involves the nitration of a pre-substituted cyclopentyloxybenzene (B1611981). For instance, the synthesis of halogenated derivatives, such as those containing fluorine or chlorine, is typically achieved through electrophilic nitration.

A common method employs a mixture of concentrated nitric acid and sulfuric acid to nitrate (B79036) a starting material like 1-(cyclopentyloxy)-4-fluorobenzene. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene (B151609) ring, guided by the directing effects of the existing substituents. The cyclopentyloxy group, being an ortho-para director, and the halogen, also an ortho-para director, influence the regioselectivity of the nitration.

The characterization of these synthesized derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure and confirm the position of the substituents on the aromatic ring. Infrared (IR) spectroscopy helps in identifying the functional groups, particularly the characteristic strong absorptions of the nitro group. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds.

Table 1: Examples of Substituted Aryl Ether Derivatives of this compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Precursor |

|---|---|---|---|

| 1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene | C₁₁H₁₂FNO₃ | 225.22 | 1-(Cyclopentyloxy)-4-fluorobenzene |

| 1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene | C₁₁H₁₂ClNO₃ | 241.67 | 1-Chloro-2-(cyclopentyloxy)benzene |

| 1-(Cyclopentyloxy)-2,4-dinitrobenzene | C₁₁H₁₂N₂O₅ | 252.23 | 1-(Cyclopentyloxy)benzene |

Functionalization of the Cyclopentyl Ring in this compound Derivatives

Direct functionalization of the saturated cyclopentyl ring in this compound derivatives presents a greater challenge compared to the modifications on the aromatic ring. The C-H bonds of the cyclopentyl group are generally unreactive. However, modern synthetic methods offer potential pathways for their modification.

Reactions such as free-radical halogenation could introduce a handle for further transformations, although this approach often suffers from a lack of selectivity. More advanced catalytic systems are being developed for site-selective C-H functionalization of alkanes, which could theoretically be applied to the cyclopentyl ring. These methods might involve transition metal catalysts that can activate specific C-H bonds, allowing for the introduction of new functional groups.

Another potential, albeit more complex, approach involves the ring-opening of the cyclopentyl ether. This would be a drastic transformation of the molecule, but it could be a route to more complex aliphatic chains attached to the nitroaromatic core. The reactivity of cyclic ethers is known to be dependent on ring strain, with smaller rings like epoxides being much more reactive than a five-membered ring like tetrahydrofuran, which is an analogue of the cyclopentyloxy group. youtube.com Therefore, harsh conditions or highly specific catalysts would likely be necessary to achieve such transformations of the cyclopentyl moiety. Due to these challenges, research has predominantly focused on the more synthetically accessible aromatic ring and nitro group.

Modifications of the Nitro Group in this compound Analogues

The nitro group is a key functional moiety in this compound, serving as a versatile precursor for a variety of other functional groups. The most common and significant modification is its reduction to an amino group (-NH₂), which transforms the nitro compound into a valuable synthetic intermediate, 2-(cyclopentyloxy)aniline (B1277582).

This reduction can be achieved through several established methods. Catalytic hydrogenation is a widely used approach, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. Current time information in Bangalore, IN. This method is generally clean and efficient. Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also effective. Another common reducing agent is tin(II) chloride (SnCl₂). Current time information in Bangalore, IN.

The resulting 2-(cyclopentyloxy)aniline is a stable compound and a crucial building block for the synthesis of more complex molecules, particularly heterocyclic systems. The presence of the amino group opens up a vast area of amine chemistry, including diazotization, acylation, and condensation reactions.

Table 2: Key Transformation of the Nitro Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C, Ethanol (B145695) | 2-(Cyclopentyloxy)aniline |

| This compound | Sn, HCl | 2-(Cyclopentyloxy)aniline |

| This compound | Fe, HCl | 2-(Cyclopentyloxy)aniline |

| This compound | SnCl₂, HCl | 2-(Cyclopentyloxy)aniline |

Incorporating the this compound Scaffold into Polycyclic and Heterocyclic Systems

The transformation of this compound into its aniline (B41778) derivative, 2-(cyclopentyloxy)aniline, is a gateway to the synthesis of a wide range of fused polycyclic and heterocyclic compounds. organic-chemistry.org The ortho-disposed amino and cyclopentyloxy groups provide the necessary functionalities for intramolecular cyclization reactions, leading to the formation of new rings fused to the original benzene ring.

One major class of heterocycles that can be synthesized are benzoxazoles. Although the direct precursor for benzoxazoles is an o-aminophenol, the cleavage of the cyclopentyl ether in 2-(cyclopentyloxy)aniline under certain reaction conditions could yield the corresponding o-aminophenol in situ, which can then react with various reagents like aldehydes, carboxylic acids, or acyl chlorides to form the benzoxazole (B165842) ring system. nih.govjocpr.comsioc-journal.cnresearchgate.net

Furthermore, the amino group of 2-(cyclopentyloxy)aniline can participate in condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of nitrogen-containing heterocycles. nih.gov Various other cyclization strategies can be envisioned, making this scaffold a valuable starting point for creating diverse and complex molecular architectures. These cyclization reactions are fundamental in heterocyclic chemistry for building pharmacologically relevant structures. quimicaorganica.orgnumberanalytics.combeilstein-journals.orgyoutube.com

Table 3: Potential Heterocyclic Systems Derived from 2-(Cyclopentyloxy)aniline

| Heterocyclic System | Required Co-reactant | General Reaction Type |

|---|---|---|

| Benzoxazole | Aldehyde or Carboxylic Acid (requires ether cleavage) | Condensation/Cyclization |

| Quinoxaline | 1,2-Dicarbonyl compound | Condensation/Cyclization |

| Benzimidazole (B57391) | Aldehyde or Carboxylic Acid (with a second amine) | Condensation/Cyclization |

| Phenoxazine | (Requires further functionalization and cyclization) | Cyclization |

Advanced Research Methodologies Applied to 1 Cyclopentyloxy 2 Nitrobenzene

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 1-(Cyclopentyloxy)-2-nitrobenzene is unequivocally determined through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and the cyclopentyloxy protons. The aromatic protons, due to the deshielding effect of the adjacent nitro group, would appear in the downfield region, typically between 7.0 and 8.0 ppm. The proton ortho to the nitro group would likely be the most deshielded. The protons of the cyclopentyl ring would resonate in the upfield region, generally between 1.5 and 2.1 ppm for the methylene (B1212753) groups and a distinct signal for the methine proton attached to the oxygen atom, expected around 4.8-5.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded, with a chemical shift around 148 ppm, similar to what is observed in nitrobenzene (B124822). stackexchange.com The carbon atom bearing the cyclopentyloxy group (C1) would also be in the aromatic region, along with the other four aromatic carbons. The five carbons of the cyclopentyl ring would appear in the aliphatic region of the spectrum.

Based on data from analogous compounds like 1-fluoro-2-nitrobenzene (B31998) and 1-bromo-2-nitrobenzene, the following table predicts the expected chemical shifts for this compound. chemicalbook.comchemicalbook.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.6 - 7.8 | - |

| H4 | 7.3 - 7.5 | - |

| H5 | 7.5 - 7.7 | - |

| H6 | 7.8 - 8.0 | - |

| O-CH (cyclopentyl) | 4.8 - 5.0 | 75 - 80 |

| CH₂ (cyclopentyl) | 1.5 - 2.1 | 23 - 33 |

| C1 | - | 150 - 155 |

| C2 | - | 147 - 149 |

| C3 | - | 120 - 122 |

| C4 | - | 128 - 130 |

| C5 | - | 124 - 126 |

| C6 | - | 133 - 135 |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of this compound, which helps in confirming its structure. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak [M]⁺. Characteristic fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO₂) and other fragments. youtube.comnist.gov

Key expected fragments in the mass spectrum of this compound include:

[M - NO₂]⁺: Loss of the nitro group.

[M - OC₅H₉]⁺: Cleavage of the ether bond.

[C₅H₉]⁺: The cyclopentyl cation.

[C₆H₄O]⁺•: A fragment resulting from rearrangement after loss of the nitro and cyclopentyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum of nitrobenzene typically shows strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. researchgate.netnist.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-O Asymmetric Stretch | 1520 - 1560 |

| N-O Symmetric Stretch | 1345 - 1385 |

| C-O-C Ether Stretch | 1200 - 1250 (asymmetric), 1020 - 1075 (symmetric) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Advanced Chromatographic and Separation Science for Purity Assessment and Isolation

To ensure the compound is free from starting materials, by-products, and other impurities, advanced chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the purity assessment of nitroaromatic compounds. cdc.govsielc.comsielc.com A reversed-phase HPLC method, typically using a C18 column, is suitable for separating this compound from potential impurities. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the composition optimized to achieve good separation. UV detection is commonly employed, as the nitroaromatic chromophore absorbs strongly in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The sample is vaporized and separated on a capillary column, and the eluted components are subsequently ionized and detected by the mass spectrometer. This technique not only allows for the quantification of the compound's purity but also provides structural information on any impurities present based on their mass spectra.

In Situ Reaction Monitoring Techniques

Monitoring the synthesis of this compound in real-time provides valuable information about reaction kinetics, the formation of intermediates, and the endpoint of the reaction. This is often achieved through in situ spectroscopic techniques.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: In situ FTIR and Raman spectroscopy can be used to follow the progress of the Williamson ether synthesis, a common route to prepare this compound from 2-nitrophenol (B165410) and a cyclopentyl halide. By inserting a probe directly into the reaction vessel, the disappearance of the phenolic O-H stretch (around 3300 cm⁻¹) and the appearance of the C-O-C ether stretch can be monitored over time. This allows for precise control over the reaction conditions and helps in optimizing the yield and purity of the product.

Online Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, online LC-MS can provide detailed insights. A small aliquot of the reaction mixture is periodically and automatically injected into an LC-MS system. This allows for the separation and identification of starting materials, intermediates, the desired product, and any by-products as a function of reaction time, offering a comprehensive understanding of the reaction profile.

X-ray Crystallography for Solid-State Structural Analysis

For instance, studies on other ortho-substituted nitrobenzenes have shown that the nitro group can influence the crystal packing through various intermolecular interactions, such as C-H···O hydrogen bonds. The planarity of the benzene (B151609) ring and the orientation of the nitro and cyclopentyloxy groups relative to the ring would be key structural features determined by X-ray crystallography. Obtaining single crystals of sufficient quality is a prerequisite for this powerful analytical technique.

Future Directions in Research on 1 Cyclopentyloxy 2 Nitrobenzene

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene likely involves the nitration of cyclopentyloxybenzene (B1611981) or the Williamson ether synthesis between 2-nitrophenolate (B253475) and a cyclopentyl halide. While effective, these methods can suffer from limitations such as the use of harsh reagents, moderate yields, and the formation of isomeric byproducts. Future research will focus on developing more sophisticated, efficient, and sustainable synthetic strategies.

Modern cross-coupling reactions, which have revolutionized the formation of carbon-heteroatom bonds, offer promising alternatives. The Buchwald-Hartwig amination protocol, traditionally used for C-N bonds, has been adapted for C-O bond formation (etherification). organic-chemistry.orgnih.gov This palladium-catalyzed approach could enable the coupling of 2-nitrophenol (B165410) with cyclopentyl halides or pseudohalides under milder conditions than traditional methods. organic-chemistry.orgorgsyn.org Similarly, the copper-catalyzed Ullmann condensation represents another powerful tool for aryl ether synthesis. wikipedia.orgorganic-chemistry.org Research into applying modern, ligand-assisted Ullmann protocols could provide a cost-effective and highly efficient route to this compound, avoiding the high temperatures and stoichiometric copper often required in classic Ullmann reactions. wikipedia.orgacs.org

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Method | Reactants | Typical Conditions | Potential Advantages for Future Research |

| Classical Nitration | Cyclopentyloxybenzene, HNO₃/H₂SO₄ | Mixed acid, controlled temperature | Straightforward, well-established procedure. |

| Williamson Ether Synthesis | Sodium 2-nitrophenolate, Cyclopentyl bromide | Polar aprotic solvent (e.g., DMF) | Simple reagents, direct bond formation. |

| Buchwald-Hartwig Etherification | 2-Nitrophenol, Cyclopentyl halide/tosylate | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base | High functional group tolerance, milder conditions, improved yields. organic-chemistry.orgresearchgate.net |

| Modern Ullmann Condensation | 2-Halonitrobenzene, Cyclopentanol (B49286) | Cu(I) catalyst, ligand (e.g., phenanthroline), base | Lower reaction temperatures, broader substrate scope, cost-effective catalyst. wikipedia.orgacs.orgnih.gov |

Future work will likely involve screening various catalysts, ligands, and reaction conditions to optimize these modern methods for the specific synthesis of this compound, aiming for higher yields, purity, and sustainability.

Unveiling Unprecedented Reactivity Patterns

The reactivity of this compound is dominated by its two functional groups: the nitro group and the electron-rich aromatic ring. While standard transformations are known, future research will aim to uncover novel reactivity and harness it for synthetic innovation.

A primary area of exploration is the selective reduction of the nitro group. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a standard method for converting nitroarenes to anilines. commonorganicchemistry.com However, a key future direction is the development of chemoselective reduction systems that can yield intermediate oxidation states, such as the corresponding N-aryl hydroxylamine (B1172632). nih.govmdpi.com The selective synthesis of 2-(cyclopentyloxy)phenylhydroxylamine would provide a valuable synthetic intermediate that is distinct from the fully reduced aniline (B41778). mdpi.com

Another exciting frontier is the use of the nitro group as a directing group for C-H functionalization. Recent advances have shown that the nitro group can direct transition metal catalysts to functionalize the ortho C-H bonds. nih.govrsc.org Applying this strategy to this compound could enable the direct introduction of various substituents, such as alkynyl groups, at the 6-position of the benzene (B151609) ring. nih.govrsc.org This would bypass traditional multi-step synthetic sequences and provide rapid access to highly functionalized derivatives.

| Reactive Site | Potential Transformation | Reagents/Catalysts | Potential Product(s) | Research Focus |

| Nitro Group | Full Reduction | H₂, Pd/C; Fe/HCl; SnCl₂ | 2-Cyclopentyloxyaniline | Optimization for yield and purity. commonorganicchemistry.comwikipedia.org |

| Nitro Group | Selective Reduction | Controlled hydrogenation; Zn/NH₄Cl | 2-(Cyclopentyloxy)phenylhydroxylamine | Achieving high selectivity for the hydroxylamine oxidation state. mdpi.comwikipedia.org |

| Aromatic Ring (C6-H) | ortho-C-H Alkynylation | [Cp*Rh(III)] catalyst, Bromoalkyne | 1-(Cyclopentyloxy)-2-nitro-6-alkynylbenzene | Exploring the scope and mechanism of nitro-directed C-H activation. nih.govrsc.org |

| Aromatic Ring (C6-H) | ortho-C-H Arylation | Pd catalyst, Aryl halide | 1-(Cyclopentyloxy)-2-nitro-6-arylbenzene | Expanding the range of C-H functionalization reactions. |

Unveiling these and other reactivity patterns will significantly expand the synthetic utility of this compound, transforming it from a simple aromatic compound into a versatile platform for constructing molecular complexity.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Syntheses

The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery.

| AI/ML Application | Description | Potential Impact on Research |

| Reaction Outcome Prediction | Algorithms trained on millions of reactions predict the products of a given set of reactants and conditions. chemintelligence.comdeepchem.io | Rapidly screen for novel reactivity and identify the most promising experimental avenues without extensive lab work. |

| Retrosynthesis Planning | AI models propose synthetic pathways for a target molecule by working backward to simpler precursors. nih.govacs.org | Design efficient and novel syntheses for complex derivatives of this compound. |

| Molecular Property Prediction | ML algorithms predict physicochemical and biological properties (e.g., solubility, bioactivity) from molecular structure. chemintelligence.com | Prioritize the synthesis of derivatives with desirable properties for specific applications, such as materials science or medicinal chemistry. |

| Mechanism Elucidation | Computational tools combined with ML can help analyze kinetic data to understand reaction mechanisms. inl.gov | Deepen the fundamental understanding of new reactions discovered for this compound. |

The integration of AI and ML into the study of this compound represents a move towards a more predictive and data-driven era of chemical synthesis.

Exploration of its Role as a Key Intermediate in Complex Molecular Architectures

Perhaps the most significant future direction for research on this compound lies in its application as a versatile intermediate for the synthesis of complex, high-value molecules. Its structure is particularly well-suited for the construction of heterocyclic frameworks, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

The key transformation unlocking this potential is the reduction of the nitro group to an amine, yielding 2-cyclopentyloxyaniline . This product belongs to the class of ortho-alkoxyanilines, which are valuable precursors. The resulting 1,2-aminoether functionality is primed for cyclization reactions. For example, condensation of 2-cyclopentyloxyaniline with various aldehydes or carboxylic acids can lead to the formation of substituted benzimidazoles . rjlbpcs.comorganic-chemistry.orgijariie.com The benzimidazole (B57391) core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The cyclopentyloxy group would serve to modulate the steric and electronic properties of the final molecule, potentially influencing its biological activity and pharmacokinetic profile. A variety of modern catalytic methods, including those using gold nanoparticles or operating under photocatalytic conditions, have been developed for this transformation, offering efficient entry into these complex structures. acs.orgmdpi.com

Beyond benzimidazoles, 2-cyclopentyloxyaniline could serve as a precursor to other heterocyclic systems such as phenoxazines or as a component in the synthesis of sophisticated ligands for organometallic chemistry. The steric bulk of the cyclopentyloxy group can be strategically employed to influence conformational preferences or to control stereoselectivity in subsequent reactions. The exploration of these synthetic pathways will establish this compound as a valuable and strategically important building block in the synthetic chemist's toolbox.

Q & A

Q. What are the common synthetic routes for preparing 1-(Cyclopentyloxy)-2-nitrobenzene, and what key reaction parameters must be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or esterification. For example, reacting cyclopentanol with a nitro-substituted aryl halide (e.g., 2-nitrochlorobenzene) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Key parameters include reaction temperature (to avoid decomposition), stoichiometry of the base, and reaction time (monitored via TLC/HPLC). Purification may involve column chromatography or recrystallization using ethanol/water mixtures .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyloxy integration, nitro group position).

- IR : Identify nitro (1520–1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% area).

- GC-MS : Verify molecular ion peaks (e.g., m/z = 223 for [M]+).

- Physical Properties : Compare melting points (e.g., 116–118°C) and molecular weight (223.2 g/mol) with literature .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from ignition sources; store in cool, dry conditions .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron density distribution. The nitro group’s electron-withdrawing effect reduces aromatic ring electron density, directing electrophilic attacks to meta/para positions.

- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- QSPR Models : Corrate substituent effects with experimental data (e.g., Hammett constants) to predict reaction outcomes .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis/purification steps under controlled conditions (e.g., drying time, solvent grade).

- Analytical Validation :

- DSC : Measure melting point transitions with differential scanning calorimetry.

- Karl Fischer Titration : Quantify residual moisture affecting solubility.

- Cross-Referencing : Compare with structurally similar compounds (e.g., 1-chloro-3-nitrobenzene, mp 44–46°C) to identify outliers .

Q. What are the mechanistic considerations for the nitro group’s influence on the electrophilic substitution reactions of this compound?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the ring via resonance (-M effect), making electrophilic substitution (e.g., nitration, sulfonation) challenging. Reactions typically require harsh conditions (e.g., HNO₃/H₂SO₄ at 50–60°C).

- Regioselectivity : The nitro group directs incoming electrophiles to the meta position relative to itself, while the cyclopentyloxy group (weakly electron-donating) may influence para positions.

- Kinetic Studies : Monitor reaction progress via stopped-flow techniques to compare rates with non-nitro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.